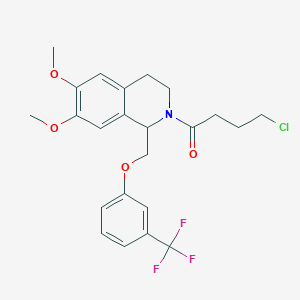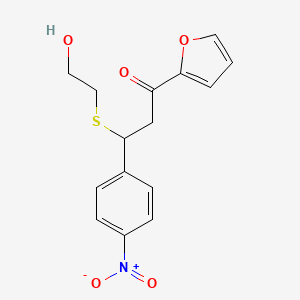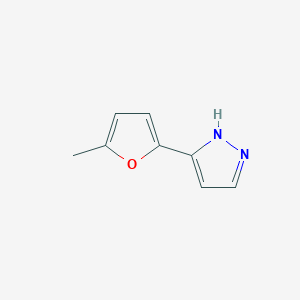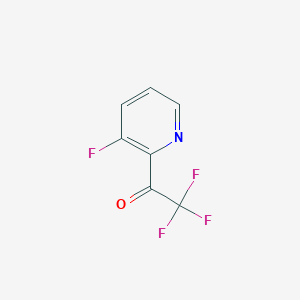
2,2,2-Trifluoro-1-(3-fluoropyridin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(3-fluoropyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H3F4NO . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of 2,2,2-Trifluoro-1-(3-fluoropyridin-2-YL)ethanone can be achieved through several methods, such as oxidation of 2-fluoropyridine with trifluoroacetyl chloride or trifluoroacetic acid, Friedel-Crafts acylation of trifluoromethylpyridine with acetyl chloride, and reaction of acetylene with trifluoroacetyl chloride.Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoro-1-(3-fluoropyridin-2-YL)ethanone is represented by the InChI code: 1S/C7H3F4NO/c8-4-2-1-3-12-5(4)6(13)7(9,10)11/h1-3H .Physical And Chemical Properties Analysis
2,2,2-Trifluoro-1-(3-fluoropyridin-2-YL)ethanone has a predicted boiling point of 208.9±35.0 °C and a predicted density of 1.432±0.06 g/cm3 . It is a solid at ambient temperature .Scientific Research Applications
Transition Metal-free Synthesis
A study demonstrates the utilization of derivatives related to 2,2,2-Trifluoro-1-(3-fluoropyridin-2-YL)ethanone in the transition metal-free synthesis of bis[(trifluoromethyl)sulfonyl]ethyl-decorated heterocycles. This method offers a mild and controllable way to achieve direct C–H bis[(trifluoromethyl)sulfonyl]ethylation reactions, highlighting its importance in the late-stage structural modification of pharmaceuticals and the development of water-soluble fluorescent dyes (Almendros et al., 2018).
Synthesis of Voriconazole
Another application involves the synthesis of Voriconazole, where the compound plays a role in setting the relative stereochemistry during the synthesis process. This example underscores the compound's relevance in creating antifungal agents, showcasing its versatility beyond direct application and highlighting its significance in synthesizing complex therapeutic molecules (Butters et al., 2001).
Electrophilic Fluorination
Research on electrophilic fluorinating agents derived from nitrogen heterocycles points to the use of related fluoropyridine compounds as precursors or intermediates in generating novel fluorination reagents. These studies emphasize the compound's utility in developing electrophilic fluorination strategies, which are crucial for introducing fluorine atoms into organic molecules, thus enhancing their pharmacological properties (Banks et al., 1997).
Photoredox Catalysis
The compound's derivatives are also explored in the context of photoredox catalysis for fluoromethylation reactions. This application is particularly relevant in the fields of pharmaceuticals and agrochemicals, where the introduction of fluoromethyl groups into various skeletons is of great interest. The research highlights the development of new protocols for tri- and difluoromethylation, indicating the compound's role in advancing synthetic organic chemistry (Koike & Akita, 2016).
Selective Synthesis
Additionally, the compound is implicated in the selective synthesis of new fluorinated pyridines, illustrating its potential in creating novel compounds with enhanced properties. This application is significant for developing new materials and chemicals with specific functionalities, further expanding the compound's utility in scientific research (Sladek et al., 2003).
Safety And Hazards
The safety information for 2,2,2-Trifluoro-1-(3-fluoropyridin-2-YL)ethanone indicates that it is potentially harmful if swallowed (Hazard Statement: H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO/c8-4-2-1-3-12-5(4)6(13)7(9,10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPYWARPLGQRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(3-fluoropyridin-2-YL)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

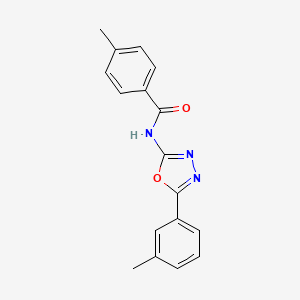
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2713565.png)
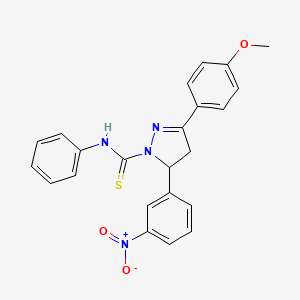
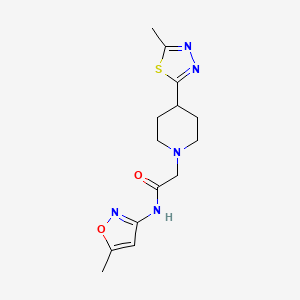
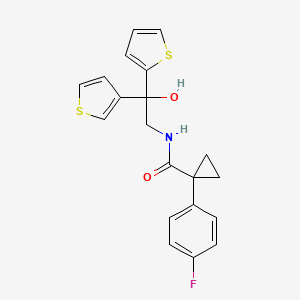
![ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2713572.png)
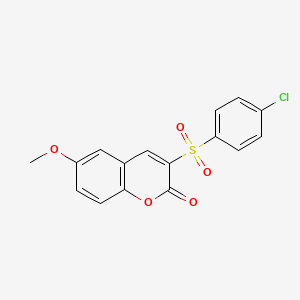
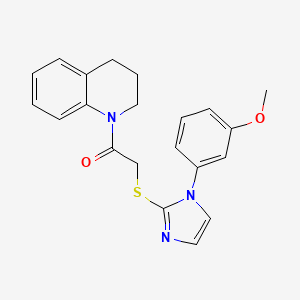
![N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide](/img/structure/B2713577.png)
![N-(2,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2713578.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2713581.png)
